molecular formula C22H24N4O4S B270632 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide

Cat. No. B270632
M. Wt: 440.5 g/mol
InChI Key: BWJNXEGCGKLVMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide, also known as DMPTQ, is a synthetic compound that has attracted significant attention in scientific research. DMPTQ is a quinoline derivative that has been found to exhibit a range of biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide has also been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells. Additionally, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide has been found to exhibit antibacterial activity against a range of bacterial strains.

Advantages and Limitations for Lab Experiments

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide has also been extensively studied, and its properties and activities are well characterized. However, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide also has some limitations for lab experiments. It is a synthetic compound that may not accurately represent the properties and activities of natural compounds. Additionally, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide may have limited solubility in certain solvents, which may affect its use in certain experiments.

Future Directions

There are several future directions for research on N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide. One area of research is the development of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide-based drugs for the treatment of cancer and other diseases. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another area of research is the elucidation of the mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide. Further studies are needed to fully understand how N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide inhibits enzymes and signaling pathways. Finally, future research could focus on the synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide derivatives with improved properties and activities.

Synthesis Methods

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-3,5-dicarboxylic acid with methylsulfonyl chloride, followed by the reaction with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The final product is obtained through the reduction of the resulting intermediate compound using sodium borohydride.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. It has also been found to exhibit antibacterial activity against a range of bacterial strains, including MRSA.

properties

Product Name

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide

Molecular Formula

C22H24N4O4S

Molecular Weight

440.5 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide

InChI

InChI=1S/C22H24N4O4S/c1-15-20(22(28)26(24(15)2)18-9-5-4-6-10-18)23-21(27)17-11-12-19-16(14-17)8-7-13-25(19)31(3,29)30/h4-6,9-12,14H,7-8,13H2,1-3H3,(H,23,27)

InChI Key

BWJNXEGCGKLVMF-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)N(CCC4)S(=O)(=O)C

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)N(CCC4)S(=O)(=O)C

Origin of Product

United States

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